molecular formula C14H12N2O B2615232 6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2189498-62-0

6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2615232
CAS No.: 2189498-62-0
M. Wt: 224.263
InChI Key: ADMQONNKSPZYCL-UHFFFAOYSA-N
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Description

6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the pyrrolo[3,4-b]pyridine core are recognized as privileged structures for developing bioactive molecules due to their resemblance to important pharmacophores . This specific benzoyl-substituted derivative offers researchers a versatile building block for exploring novel chemical space. The broader class of pyrrolo[3,4-b]pyridinones has demonstrated considerable potential in anticancer research. Scientific studies have shown that these fused polyheterocyclic systems can exhibit cytotoxic effects against various human cancer cell lines . For instance, related compounds have been evaluated in vitro against human epithelial cervical carcinoma cells (SiHa, HeLa, CaSki) and breast cancer cell lines (MDA-MB-231, MCF-7), with some derivatives showing significative cytotoxicity and potential to disrupt cell viability . In silico studies suggest that hydrophobic-aromatic moieties, such as the benzoyl group, play a key role in forming strong interactions within ligand-target complexes, particularly with biological targets like αβ-tubulin . The pyrrolo[3,4-b]pyridine core is also efficiently synthesized via modern multicomponent reactions (MCRs), such as the Ugi–Zhu reaction, highlighting its accessibility for generating diverse libraries for structure-activity relationship (SAR) studies . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14(11-5-2-1-3-6-11)16-9-12-7-4-8-15-13(12)10-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMQONNKSPZYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyridine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 6-position critically influences molecular properties. Key analogues and their characteristics are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
6-Benzoyl derivative (Target) Benzoyl (C₆H₅CO-) C₁₃H₁₀N₂O 210.23* Electron-withdrawing, moderate lipophilicity
6-Benzyl-5H,6H,7H-pyrrolo[...] Benzyl (C₆H₅CH₂-) C₁₄H₁₄N₂ 210.27 Electron-donating, higher lipophilicity
3-(Trifluoromethyl) hydrochloride CF₃ C₉H₈ClF₃N₂ 248.62 Enhanced metabolic stability, polar
4-Bromo-5H-pyrrolo[...]pyridin-5-one Br C₁₀H₁₁BrN₂O 255.12 Steric bulk, halogen-bonding capability

*Calculated based on structural similarity to benzyl analogue .

Key Observations :

  • Lipophilicity : Benzyl and bromo derivatives exhibit higher logP values than the benzoyl analogue, which may impact membrane permeability and bioavailability.
  • Solubility : The trifluoromethyl derivative, as a hydrochloride salt, shows improved aqueous solubility compared to neutral benzoyl/benzyl analogues .

Structural and Crystallographic Insights

  • Benzyl Derivative : X-ray crystallography confirms a planar pyrrolo[3,4-b]pyridine core with the benzyl group adopting a perpendicular orientation, minimizing steric clash .
  • Benzoyl Derivative : Predicted to exhibit similar planarity, but the carbonyl group may participate in hydrogen bonding with target proteins.

Biological Activity

6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, including antimicrobial effects, anticancer potential, and mechanisms of action based on recent research findings.

  • Molecular Formula : C14H14N2
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 109966-30-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of derivatives related to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against various pathogens, indicating potent antimicrobial activity .
  • Biofilm Inhibition : It showed significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

Research into the anticancer effects of pyrrolo[3,4-b]pyridine derivatives has yielded promising results:

  • FAK Kinase Inhibition : Compounds derived from pyrrolo[3,4-b]pyridine were found to inhibit focal adhesion kinase (FAK), a target in cancer therapy. This inhibition correlated with reduced proliferation in several cancer cell lines including U-87MG and A-549 .
  • Cell Viability Studies : In vitro studies indicated that these compounds could significantly reduce cell viability in cancer models with IC50 values ranging from 0.36 to 0.78 µM for various derivatives .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial DNA replication and folate synthesis respectively. IC50 values for these targets ranged from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of several derivatives including this compound against common pathogens. Results indicated that certain derivatives had superior activity compared to established antibiotics.
  • Cancer Cell Line Studies :
    • Research focused on the effects of this compound on human cancer cell lines demonstrated its ability to induce apoptosis and inhibit cell growth effectively.

Data Summary Table

Activity TypeTarget Pathogen/Cell LineMIC/IC50 (µM)Reference
AntimicrobialStaphylococcus aureus0.22 - 0.25
AntimicrobialStaphylococcus epidermidisSignificant reduction
AnticancerU-87MG0.36 - 0.78
AnticancerA-549IC50 = 0.54

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